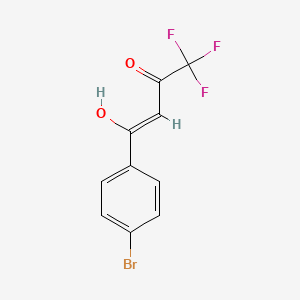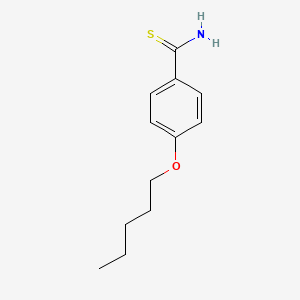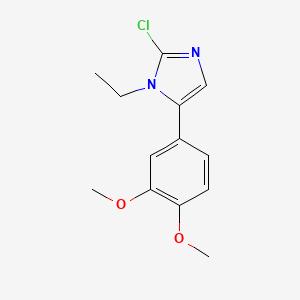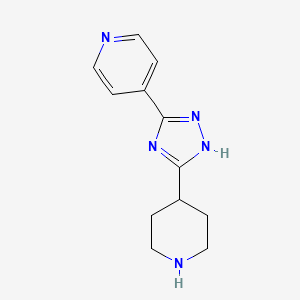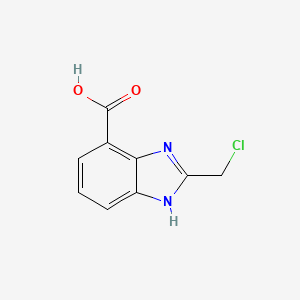![molecular formula C45H55I2N B12111588 5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole](/img/structure/B12111588.png)
5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole is a complex organic compound belonging to the carbazole family. Carbazoles are known for their interesting photophysical and electronic properties, making them valuable in various scientific and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole typically involves multiple steps, starting from readily available precursors. One common approach is the regioselective dilithiation of carbazole derivatives, followed by electrophilic trapping to introduce the desired functional groups . The reaction conditions often include the use of n-butyllithium (nBuLi) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) to achieve selective lithiation at specific positions on the carbazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .
化学反応の分析
Types of Reactions
5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are often employed to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
科学的研究の応用
5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in π-π stacking interactions and hydrogen bonding with target molecules, influencing their behavior and activity . These interactions can modulate the electronic properties of the target molecules, leading to changes in their function and activity .
類似化合物との比較
Similar Compounds
Indolo[2,3-a]carbazole: Known for its antitumor activity and biological significance.
Indolo[3,2-b]carbazole: Exhibits high charge carrier mobility and is used in organic electronic devices.
Uniqueness
5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to exhibit distinct photophysical and electronic properties, making it valuable for specific applications in organic electronics and materials science .
特性
分子式 |
C45H55I2N |
|---|---|
分子量 |
863.7 g/mol |
IUPAC名 |
5-(4-butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole |
InChI |
InChI=1S/C45H55I2N/c1-4-7-10-12-14-16-27-45(28-17-15-13-11-8-5-2)41-30-35(47)21-25-37(41)38-32-44-40(31-42(38)45)39-29-34(46)22-26-43(39)48(44)36-23-19-33(20-24-36)18-9-6-3/h19-26,29-32H,4-18,27-28H2,1-3H3 |
InChIキー |
LMBYFUWSZNJZQT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)I)C3=C1C=C4C(=C3)N(C5=C4C=C(C=C5)I)C6=CC=C(C=C6)CCCC)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


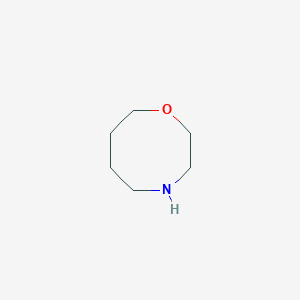
![{2-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B12111513.png)
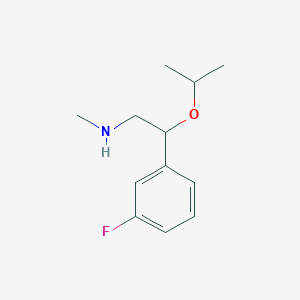
![3-(2,4-Dimethyl-phenyl)-2-mercapto-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one](/img/structure/B12111522.png)
